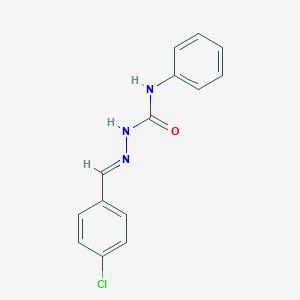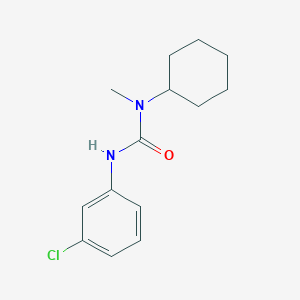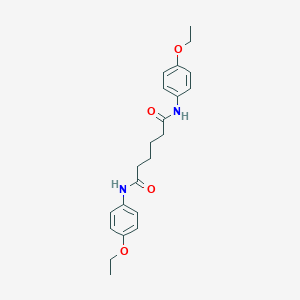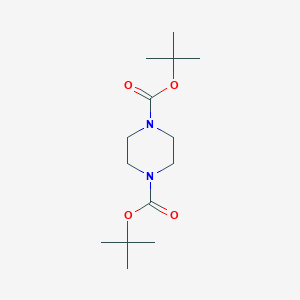![molecular formula C14H21NO B185563 [2-(1-Azepanylmethyl)phenyl]methanol CAS No. 356539-02-1](/img/structure/B185563.png)
[2-(1-Azepanylmethyl)phenyl]methanol
Overview
Description
“[2-(1-Azepanylmethyl)phenyl]methanol” is a chemical compound with the CAS Number: 356539-02-1 . It has a molecular formula of C14 H21 N O and a molecular weight of 219.33 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Research & Development Tools
Fluid Management in Bioprocessing : [2-(1-Azepanylmethyl)phenyl]methanol is relevant in the context of fluid management solutions in bioprocessing. This involves the use of peristaltic pumps and aseptic fluid transfer solutions, which are critical for bioprocessing manufacturers aiming to meet their research and production goals. Such equipment is essential for the precise and safe handling of various chemicals, including this compound, during different stages of scientific experimentation and production (VWR
).
Supporting Laboratory Workflows : This compound is also a part of the broader spectrum of laboratory chemicals used in diverse scientific research areas. It can be used in conjunction with laboratory instruments and techniques such as chromatography, mass spectrometry, spectrophotometry, and various other cell biology processes. These applications underline the importance of this compound in supporting a wide range of R&D initiatives, from life science research to organic synthesis (VWR
).
Application in Synthesis and Biological Studies
Synthesis of PDTM Analogues : this compound is involved in the synthesis of certain PDTM analogues. These analogues are synthesized through a process involving 2,3-dimercapto-1-propanol and an appropriate benzaldehyde, followed by purification using silica-gel column chromatography. This synthesis forms the basis for further biological studies and applications (DDDT
).
Inhibition of Mushroom Tyrosinase : The synthesized PDTM analogues, which involve this compound, have been tested for their inhibitory effects on mushroom tyrosinase. This is a significant area of study in biochemistry, as tyrosinase inhibitors are crucial in various biomedical and cosmetic applications, such as in the treatment of hyperpigmentation disorders. The study of these compounds contributes to our understanding of enzyme inhibition and has potential therapeutic applications (DDDT
).
properties
IUPAC Name |
[2-(azepan-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZOERCZGLXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356783 | |
| Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
356539-02-1 | |
| Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)




![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)





